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Compound Name: Cannabinol-7-oic acid

Cat. No.: B15389267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Cannabinol-7-oic acid (CBN-C7) and

its parent compound, cannabinol (CBN). The information presented is intended to support

research and drug development efforts by offering a comprehensive overview of their chemical

properties, biological activities, and the experimental methodologies used for their study.

Introduction
Cannabinol (CBN) is a phytocannabinoid found in the cannabis plant, primarily formed as a

degradation product of tetrahydrocannabinol (THC)[1]. While less psychoactive than THC, CBN

has garnered interest for its potential therapeutic effects, including sedative and anti-

inflammatory properties. Upon administration, CBN is metabolized in the body, with one of its

key metabolites being Cannabinol-7-oic acid (CBN-C7)[2][3]. This acidic metabolite is formed

through the oxidation of the C-7 methyl group of CBN and is primarily excreted in the feces[2]

[3]. Understanding the distinct properties of CBN-C7 in comparison to its parent compound is

crucial for elucidating the overall pharmacological profile of CBN and for the development of

novel cannabinoid-based therapeutics.

Chemical Structure and Physicochemical Properties
CBN and CBN-C7 share a similar core dibenzopyran structure, with the key difference being

the functional group at the C-7 position. In CBN, this is a methyl group, whereas in CBN-C7, it
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is a carboxylic acid group. This structural change significantly impacts the physicochemical

properties of the molecule.

Table 1: Physicochemical Properties of Cannabinol (CBN) and Cannabinol-7-oic Acid (CBN-

C7)

Property Cannabinol (CBN)
Cannabinol-7-oic Acid
(CBN-C7)

Molecular Formula C21H26O2[1] C21H24O4[2]

Molecular Weight 310.43 g/mol [1] 340.41 g/mol [2]

LogP (Predicted) ~5.3 ~4.5

pKa (Predicted) ~10.1 ~4.8

Note: Predicted values are based on computational models and may vary from experimental

values.

The addition of the carboxylic acid moiety in CBN-C7 increases its polarity and acidity

compared to CBN, as reflected in the lower predicted LogP and pKa values. This alteration is

expected to influence its solubility, membrane permeability, and protein binding characteristics.

Pharmacokinetics
The pharmacokinetic profiles of CBN and its metabolite CBN-C7 are not as extensively studied

as those of THC and CBD. However, based on available data and analogies with other

cannabinoids, we can infer some key differences.

Table 2: Comparative Pharmacokinetics of Cannabinol (CBN) and Cannabinol-7-oic Acid
(CBN-C7)
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Parameter Cannabinol (CBN)
Cannabinol-7-oic Acid
(CBN-C7)

Absorption
Variable; low oral bioavailability

due to first-pass metabolism.

Likely formed as a metabolite

rather than being directly

absorbed.

Distribution
Lipophilic, distributes into fatty

tissues.

Expected to be less lipophilic

and may have different tissue

distribution.

Metabolism

Metabolized by cytochrome

P450 enzymes to hydroxylated

and carboxylated metabolites,

including 7-OH-CBN and CBN-

C7.

A terminal metabolite, likely

undergoes further conjugation

(e.g., glucuronidation) prior to

excretion.

Excretion Primarily through feces. Primarily through feces[2][3].

Half-life

Relatively short, but can be

prolonged due to redistribution

from fat.

Likely has a longer elimination

half-life than CBN, similar to

other cannabinoid acid

metabolites.

The conversion of CBN to CBN-C7 is a critical step in its elimination from the body. The

increased polarity of CBN-C7 facilitates its excretion.

Pharmacodynamics and Receptor Binding
The primary pharmacological targets of many cannabinoids are the cannabinoid receptors CB1

and CB2. The introduction of a carboxylic acid group can significantly alter the receptor binding

affinity and efficacy of a cannabinoid.

Table 3: Receptor Binding Affinities (Ki) of Cannabinol (CBN) and Inferred Activity of

Cannabinol-7-oic Acid (CBN-C7)
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Receptor Cannabinol (CBN)
Cannabinol-7-oic Acid
(CBN-C7)

CB1 Receptor 211.2 nM Likely very low affinity.

CB2 Receptor 126.4 nM
Unknown, but potentially some

affinity.

Note: Data for CBN-C7 is largely inferred from studies on other acidic cannabinoids like THC-

COOH and CBD-COOH, which generally show significantly reduced affinity for CB1 and CB2

receptors compared to their parent compounds.

While direct binding data for CBN-C7 is not readily available, studies on other acidic

cannabinoids suggest that it is unlikely to be a potent agonist at CB1 and CB2 receptors[4].

However, some acidic cannabinoids have been shown to interact with other targets, such as

GPR55 and PPARs, and may exhibit pharmacological activity through mechanisms

independent of the classical cannabinoid receptors. For instance, some research suggests that

the 7-oic acid metabolite of CBD may have a higher binding affinity for peripheral CB1

receptors compared to CBD itself[5]. Further research is needed to determine the specific

molecular targets of CBN-C7.

Experimental Protocols
Synthesis of Cannabinol (CBN)
A common method for the synthesis of CBN involves the dehydrogenation of THC.

Alternatively, it can be synthesized from CBD. A general protocol is as follows:

Starting Material: High-purity cannabidiol (CBD).

Reaction: Dissolve CBD in a suitable solvent (e.g., toluene).

Cyclization and Aromatization: Add a catalyst, such as iodine or p-toluenesulfonic acid, and

reflux the mixture. The reaction converts CBD to THC, which is then aromatized to CBN.

Purification: The crude product is purified using chromatographic techniques, such as

column chromatography or high-performance liquid chromatography (HPLC), to yield pure

CBN[6].
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Inferred Synthesis of Cannabinol-7-oic Acid (CBN-C7)
A specific protocol for the synthesis of CBN-C7 is not widely published. However, a plausible

route can be inferred from the synthesis of CBD-7-oic acid[7][8]:

Starting Material: Cannabinol (CBN).

Protection of Phenolic Hydroxyl: The phenolic hydroxyl group of CBN is protected to prevent

unwanted side reactions.

Oxidation of the 7-Methyl Group: The methyl group at the C-7 position is oxidized to a

carboxylic acid. This is typically a multi-step process involving an initial hydroxylation to 7-

hydroxy-CBN, followed by further oxidation to the carboxylic acid. Oxidizing agents such as

potassium permanganate or Jones reagent could potentially be used.

Deprotection: The protecting group on the phenolic hydroxyl is removed.

Purification: The final product is purified using chromatographic methods.

Receptor Binding Assay
A standard experimental protocol to determine the binding affinity of cannabinoids to CB1 and

CB2 receptors is a competitive radioligand binding assay:

Materials: Cell membranes expressing human CB1 or CB2 receptors, a radiolabeled

cannabinoid ligand (e.g., [³H]CP55,940), and the test compounds (CBN and CBN-C7).

Procedure:

Incubate the cell membranes with a fixed concentration of the radioligand and varying

concentrations of the test compound.

Allow the binding to reach equilibrium.

Separate the bound and free radioligand by rapid filtration.

Measure the amount of bound radioactivity using liquid scintillation counting.
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Data Analysis: The data is used to generate a competition curve, from which the IC50 (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50

using the Cheng-Prusoff equation[4].
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Caption: Biosynthetic and metabolic pathway of Cannabinol.

Experimental Workflow for Receptor Binding Assay
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Caption: Workflow for a competitive radioligand binding assay.
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Cannabinol-7-oic acid represents a significant metabolite of cannabinol, with distinct

physicochemical properties that likely alter its pharmacokinetic and pharmacodynamic profile

compared to its parent compound. The addition of a carboxylic acid group increases polarity,

which is expected to decrease its ability to cross the blood-brain barrier and reduce its affinity

for the CB1 receptor. While direct experimental data for CBN-C7 remains limited, insights from

related cannabinoid acids suggest that it may possess unique biological activities independent

of classical cannabinoid receptor agonism. Further research, including the development of

robust synthetic routes and comprehensive pharmacological characterization, is essential to

fully understand the contribution of CBN-C7 to the overall effects of CBN and to explore its

potential as a therapeutic agent in its own right. This guide provides a foundational framework

to inform and direct future investigations in this promising area of cannabinoid research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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